molecular formula C10H7FO2 B13453833 Methyl 2-ethynyl-4-fluorobenzoate CAS No. 1824566-33-7

Methyl 2-ethynyl-4-fluorobenzoate

Cat. No.: B13453833
CAS No.: 1824566-33-7
M. Wt: 178.16 g/mol
InChI Key: SQSNJEYLTXNCLM-UHFFFAOYSA-N
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Description

Methyl 2-ethynyl-4-fluorobenzoate (CAS 1824566-33-7) is a fluorinated aromatic compound featuring both an ethynyl group and a methyl ester, making it a versatile and valuable building block in organic and medicinal chemistry research . Its molecular formula is C10H7FO2, and it has a molecular weight of 178.16 g/mol . The ethynyl group is a key functionality in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which is widely used to construct carbon-carbon bonds in drug discovery and materials science . The presence of a fluorine atom can significantly influence a compound's properties, often enhancing metabolic stability, lipophilicity, and binding affinity in bioactive molecules . Researchers actively exploit this scaffold in the synthesis of complex heterocyclic systems, including benzoselenazoles and other fused aromatic structures with potential biological activity . While strictly for research purposes, studies on highly similar piperidine-based o- and m-fluorobenzoate esters have demonstrated pronounced local anesthetic and antiarrhythmic activities in biological models, highlighting the therapeutic potential of this chemical class . The mechanism of action for such analogs is often associated with the blockade of voltage-gated sodium channels (e.g., Nav1.4, Nav1.5), which underpins both local anesthesia and the stabilization of heart rhythm . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications. Proper safety data sheets should be consulted prior to use. Handle with appropriate precautions in a well-ventilated laboratory setting, utilizing personal protective equipment.

Properties

CAS No.

1824566-33-7

Molecular Formula

C10H7FO2

Molecular Weight

178.16 g/mol

IUPAC Name

methyl 2-ethynyl-4-fluorobenzoate

InChI

InChI=1S/C10H7FO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h1,4-6H,2H3

InChI Key

SQSNJEYLTXNCLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C#C

Origin of Product

United States

Preparation Methods

Esterification of 4-Fluorobenzoic Acid

The initial step is the esterification of 4-fluorobenzoic acid to yield Methyl 4-fluorobenzoate. This is typically performed by refluxing 4-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst for milder conditions.

Parameter Typical Conditions Notes
Reactants 4-Fluorobenzoic acid, methanol Molar ratio ~1:5
Catalyst Concentrated H₂SO₄ or DCC/DMAP Acid catalysis or coupling agent
Temperature Reflux (~65-70°C) Reaction time: 4-12 hours
Workup Neutralization, extraction, purification Usually column chromatography
Yield 80-95% High purity methyl ester

Ortho-Ethynylation of Methyl 4-fluorobenzoate

The key step is the introduction of the ethynyl group at the ortho position relative to the ester. This is commonly achieved via:

Method Reagents & Catalysts Conditions Yield (%) Notes
Grignard Ethynylation Ethynyl magnesium bromide, THF solvent 0°C to room temperature, inert atmosphere 60-80 Requires careful control to avoid side reactions
Sonogashira Coupling Pd(PPh₃)₄, CuI, base (e.g., triethylamine), terminal alkyne Room temperature to 60°C, inert atmosphere 65-85 High regioselectivity, mild conditions

Industrial Scale Considerations

Industrial synthesis follows similar steps but optimizes parameters for scale, including:

  • Bulk esterification with continuous removal of water to drive equilibrium.
  • Catalytic ethynylation with palladium catalysts to improve yield and purity.
  • Use of solvents and reagents that balance cost, environmental impact, and safety.

Reaction Mechanisms and Chemical Analysis

  • Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.
  • Ethynylation by Grignard reagent involves nucleophilic attack on the aromatic ring ortho to electron-withdrawing groups, facilitated by directing effects.
  • Sonogashira coupling involves oxidative addition of the aryl halide to Pd(0), transmetallation with the copper acetylide, and reductive elimination to form the C–C bond.

Spectroscopic techniques confirm the structure and purity:

Technique Key Features Detected Typical Data for this compound
¹H NMR Methoxy singlet (~3.9 ppm), aromatic protons (6.8–7.5 ppm), ethynyl proton (~3.0 ppm) Multiplet patterns influenced by fluorine coupling
¹³C NMR Ester carbonyl (~167 ppm), sp carbons of ethynyl (~70–90 ppm) Distinct signals for substituted aromatic carbons
FT-IR Ester C=O stretch (~1720 cm⁻¹), alkyne C≡C stretch (~2100 cm⁻¹) Confirms functional groups presence
GC-MS Molecular ion peak at m/z = 178.16 (Molecular weight) Purity and fragmentation pattern analysis

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose Yield Range (%) Remarks
Esterification 4-Fluorobenzoic acid + MeOH + H₂SO₄ or DCC/DMAP Formation of Methyl 4-fluorobenzoate 80-95 Acid-catalyzed or coupling agent
Ethynylation (Grignard) Ethynyl magnesium bromide, THF, inert atmosphere Introduction of ethynyl group at ortho position 60-80 Sensitive to moisture, side reactions possible
Ethynylation (Sonogashira) Pd(PPh₃)₄, CuI, base, terminal alkyne Cross-coupling to install ethynyl substituent 65-85 Mild, regioselective, scalable

Research Findings and Optimization Notes

  • Catalyst loading and solvent choice critically affect yields in Sonogashira coupling; typical Pd loading is 0.5–5 mol%, with polar aprotic solvents like DMF or DME preferred.
  • Temperature control during Grignard ethynylation reduces side products such as diarylalkynes.
  • Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate gradients.
  • Spectroscopic monitoring (TLC, HPLC, NMR) is essential for reaction progress and purity assessment.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethynyl-4-fluorobenzoate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic addition can result in various substituted products.

Scientific Research Applications

Methyl 2-ethynyl-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-ethynyl-4-fluorobenzoate involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets. The benzene ring allows for electrophilic aromatic substitution, further diversifying its reactivity.

Comparison with Similar Compounds

Methyl 2-fluoro-4-hydroxybenzoate (CAS 197507-22-5)

  • Molecular Formula : C₈H₇FO₃
  • Molecular Weight : 170.14 g/mol
  • Substituents : Fluorine (position 2), hydroxyl (position 4) .
  • Key Differences :
    • The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.
    • Methyl 2-ethynyl-4-fluorobenzoate’s ethynyl group introduces sp-hybridized carbon, enabling alkyne-specific reactions (e.g., cycloadditions).
  • Applications : Used as a pharmaceutical intermediate; the target compound’s ethynyl group may broaden utility in synthetic chemistry.

Triflusulfuron Methyl Ester

  • Molecular Formula : C₁₅H₁₆F₃N₅O₅S
  • Molecular Weight : 435.37 g/mol
  • Substituents : Triazine ring, sulfonylurea group, trifluoroethoxy .
  • Key Differences: The triazine and sulfonyl groups render triflusulfuron a herbicide, contrasting with the simpler aromatic ester structure of this compound.

Methyl Salicylate

  • Molecular Formula : C₈H₈O₃
  • Molecular Weight : 152.15 g/mol
  • Substituents : Hydroxyl (position 2), methoxy (position 1) .
  • Key Differences: Methyl salicylate’s phenolic hydroxyl group enables use in fragrances and topical analgesics. Fluorine and ethynyl substituents in the target compound reduce volatility and increase reactivity for specialized syntheses.

Ethyl 4-((2-fluorobenzyl)oxy)benzoate

  • Molecular Formula : C₁₆H₁₅FO₃ (estimated)
  • Substituents : Ethyl ester, 2-fluorobenzyloxy group .
  • Key Differences: The ethyl ester increases lipophilicity compared to methyl esters.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Sources
This compound C₁₀H₇FO₃ (est.) ~194 (est.) Ethynyl (C≡CH), F Synthetic chemistry N/A
Methyl 2-fluoro-4-hydroxybenzoate C₈H₇FO₃ 170.14 F, OH Pharmaceuticals
Triflusulfuron methyl ester C₁₅H₁₆F₃N₅O₅S 435.37 Triazine, sulfonyl, CF₃ Herbicide
Methyl salicylate C₈H₈O₃ 152.15 OH, OCH₃ Fragrances, analgesics
Ethyl 4-((2-fluorobenzyl)oxy)benzoate C₁₆H₁₅FO₃ (est.) ~290 (est.) Ethyl ester, fluorobenzyloxy Specialty synthesis

Research Findings and Implications

  • Reactivity : The ethynyl group in this compound enables participation in Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction absent in hydroxyl- or methoxy-substituted analogs .
  • Stability : The combination of fluorine (electron-withdrawing) and ethynyl (sp-hybridized) groups may enhance thermal stability relative to triflusulfuron methyl ester’s labile triazine ring .

Biological Activity

Methyl 2-ethynyl-4-fluorobenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an ethynyl group and a fluorine atom attached to a benzoate structure. This unique configuration influences its chemical reactivity and biological interactions. The compound's molecular formula is C10H7FC_{10}H_{7}F and its molecular weight is approximately 164.16 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity :
Studies have demonstrated that this compound shows moderate to high antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Listeria monocytogenes .

Anticancer Properties :
Preliminary investigations suggest potential anticancer effects, though detailed studies are still required to elucidate the mechanisms involved. Cytotoxicity assays against various cancer cell lines revealed selective toxicity, with IC50 values indicating significant potency compared to standard chemotherapeutics .

The mechanism of action of this compound involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets such as enzymes or receptors .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:

CompoundStructural FeaturesBiological Activity
Methyl 2-ethynylbenzoateLacks fluorineModerate antimicrobial activity
Methyl 6-fluorobenzoateLacks ethynyl groupLower cytotoxicity
This compoundFluorine in different positionVaries in reactivity and higher potency

This comparison highlights the significance of both the ethynyl and fluorine groups in enhancing biological activity, making this compound a valuable candidate for further research .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various benzoate esters, this compound exhibited significant inhibition against Staphylococcus aureus, demonstrating its potential as a therapeutic agent for bacterial infections .
  • Cytotoxicity Assessment : A cytotoxicity study involving several cancer cell lines showed that this compound had an IC50 value significantly lower than conventional chemotherapeutics, indicating its potential as a selective anticancer agent .
  • Biofilm Inhibition : The compound's ability to inhibit biofilm formation was evaluated, showing strong inhibitory effects at concentrations corresponding to its minimum inhibitory concentration (MIC), suggesting applications in preventing biofilm-associated infections .

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